molecular formula C19H26N2O B12903471 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one

4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12903471
M. Wt: 298.4 g/mol
InChI Key: KNHIOIKQZFBSJA-BMRADRMJSA-N
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Description

4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a suitable aldehyde with a pyrazolone derivative. Commonly used reagents include decanal and 3-phenyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. Solvent recovery and purification steps would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield decanoic acid, while reduction could produce decanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one.

    4-Decylidene-1H-pyrazol-5(4H)-one: A structurally similar compound with potential differences in biological activity.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolone derivatives.

Biological Activity

4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with ketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts may be employed to enhance yield and purity. For instance, one study demonstrated the synthesis of similar pyrazole derivatives through a one-pot three-component reaction that resulted in high yields and purity levels .

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For example, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives exhibited better antibacterial activity than standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition (%)Reference
4aStaphylococcus aureus85
4bE. coli78
4cBacillus subtilis90
4dPseudomonas aeruginosa75

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds derived from the pyrazole scaffold have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications on the pyrazole ring have led to compounds showing up to 93% inhibition of IL-6 at specific concentrations, indicating strong anti-inflammatory potential .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A7686
Compound B6193

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyrazole derivatives have been extensively studied against various cancer cell lines. For example, compounds related to this compound have demonstrated significant cytotoxicity against liver cancer (HEPG2) and breast cancer (MCF) cell lines. IC50 values for these compounds ranged from 60 nM to over 500 nM, indicating their potential as anticancer agents .

Table 3: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)Reference
Compound AHEPG2399
Compound BMCF580
Compound CNUGC60

Case Studies

In one notable case study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to this compound exhibited potent antimicrobial and anti-inflammatory activities comparable to established drugs like indomethacin . Another study focused on the cytotoxicity against multiple cancer cell lines, revealing that certain derivatives had selective activity against specific types of cancer cells .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(4E)-4-decylidene-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-12-15-17-18(20-21-19(17)22)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3,(H,21,22)/b17-15+

InChI Key

KNHIOIKQZFBSJA-BMRADRMJSA-N

Isomeric SMILES

CCCCCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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